molecular formula C14H12N2O2 B11926524 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol CAS No. 41097-51-2

2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol

Cat. No.: B11926524
CAS No.: 41097-51-2
M. Wt: 240.26 g/mol
InChI Key: STOVYWBRBMYHPC-VULZFCBJSA-N
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Description

2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol is an organic compound characterized by the presence of two phenolic groups connected through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol typically involves the condensation reaction between salicylaldehyde and hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, where the aldehyde group of salicylaldehyde reacts with the hydrazine to form the hydrazone linkage. The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the phenolic groups are oxidized to quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation. Reagents like nitric acid and bromine are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro and halogenated phenolic compounds.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.

    Pathways Involved: It can induce oxidative stress in cells, leading to the activation of apoptotic pathways. The compound’s antioxidant properties also allow it to scavenge free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzene
  • 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]naphthalene

Uniqueness

Compared to similar compounds, 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol exhibits unique properties due to the presence of two phenolic groups, which enhance its reactivity and potential applications. Its ability to form stable metal complexes and its significant biological activities make it a compound of interest in various research fields.

Properties

CAS No.

41097-51-2

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H/b15-9-,16-10-

InChI Key

STOVYWBRBMYHPC-VULZFCBJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\N=C/C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2O)O

Origin of Product

United States

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